molecular formula C30H25N3O5S B2814968 Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-45-9

Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2814968
CAS RN: 851952-45-9
M. Wt: 539.61
InChI Key: CNRNCRQJJRMMND-UHFFFAOYSA-N
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Description

Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C30H25N3O5S and its molecular weight is 539.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of pyridazine derivatives, including thieno[3,4-d]pyridazine, has been a subject of extensive research. These compounds are synthesized through various methods, including reactions with hydrazine and other reagents to produce a wide range of heterocyclic compounds. For example, the reaction of ethyl 2,3-dihydro-5,6-diphenyl-3-thioxopyridazine-4-carboxylate with ω-bromoacetophenones and chloro-N-arylacetamides has led to the synthesis of novel thieno[2,3-c]pyridazines and related heterocycles, indicating the versatility of these compounds in generating structurally diverse molecules (Radwan & Bakhite, 1999).

Potential Biological Activities

Several studies have explored the biological activities of thieno[3,4-d]pyridazine derivatives, with some compounds showing promising antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents. The structural modification of these compounds allows for the exploration of their pharmacological profiles and optimization for specific biological activities (Radwan et al., 1999).

properties

IUPAC Name

ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O5S/c1-3-38-30(36)26-23-18-39-28(25(23)29(35)33(32-26)21-14-16-22(37-2)17-15-21)31-27(34)24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-18,24H,3H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRNCRQJJRMMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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